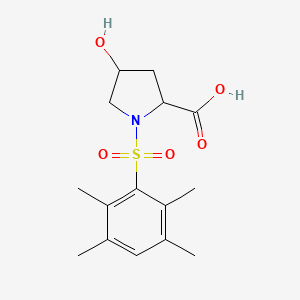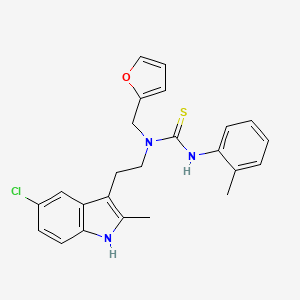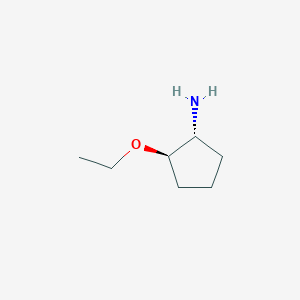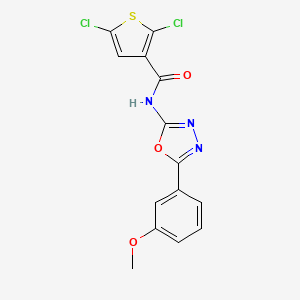
2,5-dichloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities.
Scientific Research Applications
Synthesis and Characterization
Researchers have been actively involved in synthesizing and characterizing derivatives of the mentioned compound, focusing on their structural properties and potential as bioactive molecules. The synthesis involves multiple steps, starting from basic intermediates to complex derivatives, characterized by various spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry to confirm their structures. These synthetic routes offer insights into the chemical reactivity and versatility of the parent compound in forming biologically relevant derivatives.
Antimicrobial Evaluation
Several studies have investigated the antimicrobial potential of derivatives synthesized from the base structure of the mentioned compound. These derivatives have been tested against a range of bacterial and fungal strains to evaluate their efficacy in inhibiting microbial growth. The antimicrobial activity is assessed through standard assays, and the results indicate varying levels of effectiveness, suggesting the potential of these derivatives as antimicrobial agents.
Docking Studies
Docking studies are conducted to understand the molecular interactions between the synthesized derivatives and target proteins associated with microbial pathogens. These computational studies help in predicting the binding affinity and mode of action of the compounds, providing valuable insights into their potential as therapeutic agents. The results from docking studies complement the empirical antimicrobial evaluations, offering a holistic view of the compound's bioactivity.
Biological Evaluation
Beyond antimicrobial activities, derivatives of this compound are also evaluated for other biological activities, including antidiabetic, nematocidal, and cytotoxic effects. These evaluations involve in vitro assays to test the compounds' ability to inhibit enzymes related to diabetes, kill nematodes affecting plants, and target cancer cells. The diverse range of biological activities explored highlights the broad application spectrum of these compounds in therapeutic and agricultural domains.
For further details on the research and findings related to the applications of "2,5-dichloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide" and its derivatives, the following references provide comprehensive insights:
- Synthesis, characterization, antimicrobial evaluation, and docking studies of derivatives (Talupur, Satheesh, & Chandrasekhar, 2021).
- Evaluation of in vitro antidiabetic screening of novel dihydropyrimidine derivatives (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
- Synthesis and antibacterial activity of novel oxadiazole derivatives (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
- Design, synthesis, and nematocidal activity of novel oxadiazole derivatives with a thiadiazole amide moiety (Liu, Wang, Zhou, & Gan, 2022).
properties
IUPAC Name |
2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S/c1-21-8-4-2-3-7(5-8)13-18-19-14(22-13)17-12(20)9-6-10(15)23-11(9)16/h2-6H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXHAYKTPBASOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2808532.png)
![Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate](/img/structure/B2808537.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2808538.png)
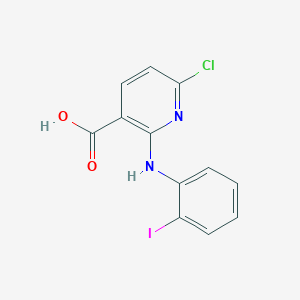



![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2808545.png)
